1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a nitropyridine group and a carboxylic acid group. It is a solid at room temperature with a melting point of 186-188°C .
Preparation Methods
The synthesis of 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and piperidine.
Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Substitution: The nitrated pyridine is then subjected to a nucleophilic substitution reaction with piperidine to form the desired piperidine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and receptors. The piperidine ring can also interact with biological macromolecules, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its reactivity and biological activity.
1-(5-Nitropyridin-2-yl)piperidine-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its solubility and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(17)18/h1-2,7-8H,3-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRUADFRDLUFHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377113 |
Source
|
Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868077-44-5 |
Source
|
Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.